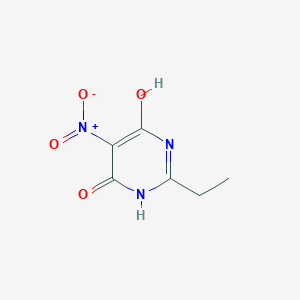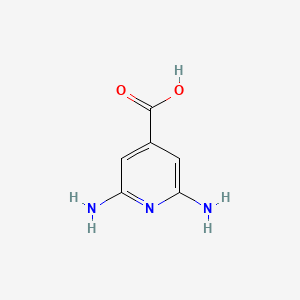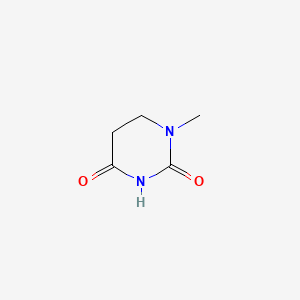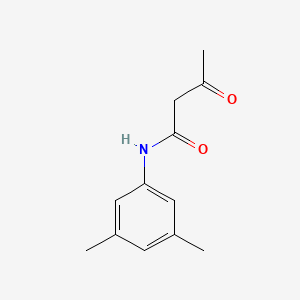
n-(3,5-Dimethylphenyl)-3-oxobutanamide
Overview
Description
N-(3,5-Dimethylphenyl)-3-oxobutanamide, also known as DMOB, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a synthetic compound and belongs to the class of N-aryl-3-oxobutanamides. DMOB has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Polymerization Catalysts
n-(3,5-Dimethylphenyl)-3-oxobutanamide derivatives have been utilized as ligands in the synthesis of olefin polymerization catalysts. These catalysts, based on nickel(II) and palladium(II) complexes, exhibit significant activity in the polymerization of ethene. The research highlights the potential of these catalysts in producing polyolefins with specific properties, opening new avenues for materials science and industrial applications (Schmid et al., 2001).
Oxidative Dimerization
The oxidative dimerization of derivatives of n-(3,5-Dimethylphenyl)-3-oxobutanamide has been studied, showcasing an efficient method to synthesize dimerized products with potential applications in organic synthesis and material science. This research demonstrates the compound's reactivity and its utility in creating novel organic compounds (Boldron et al., 2005).
Antibacterial and Enzymatic Inhibition
A series of n-(3,5-Dimethylphenyl)-3-oxobutanamide derivatives have been synthesized and evaluated for their antibacterial and enzymatic inhibition properties. These compounds have shown promising results against both Gram-positive and Gram-negative bacterial strains, as well as inhibitory effects on the α-glucosidase enzyme. This suggests potential applications in developing new antibiotics or treatments for diabetes (Abbasi et al., 2016).
Advanced Oxidation Processes
n-(3,5-Dimethylphenyl)-3-oxobutanamide has been implicated in studies on the degradation of pollutants using advanced oxidation processes. Research on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes has provided insights into the kinetics and mechanisms involved in removing persistent compounds from water, highlighting the environmental applications of this chemical (Li et al., 2020).
Heterocyclic Chemistry
The reactivity of n-(3,5-Dimethylphenyl)-3-oxobutanamide with aromatic aldehydes has been explored to synthesize new heterocyclic systems. These studies have led to the development of compounds with potential applications in pharmaceuticals and organic materials, showcasing the compound's versatility in synthetic chemistry (Gein et al., 2009).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-9(2)6-11(5-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGMOCSJVMBAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290814 | |
| Record name | n-(3,5-dimethylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3,5-Dimethylphenyl)-3-oxobutanamide | |
CAS RN |
25233-52-7 | |
| Record name | 3',5'-Acetoacetoxylidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3,5-dimethylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



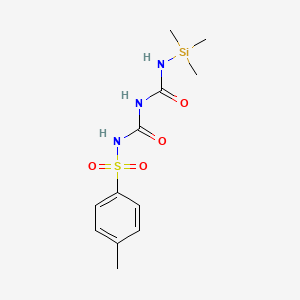
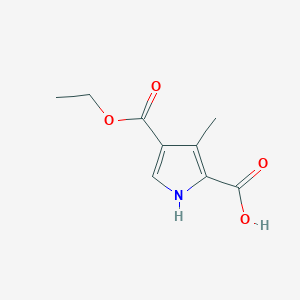
![6-chloro-1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1619901.png)
![Acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid](/img/structure/B1619902.png)
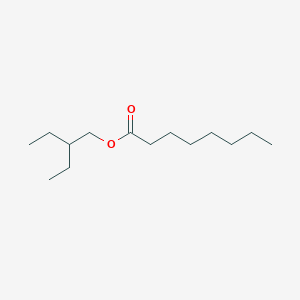
![N-[3,5-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B1619906.png)




